molecular formula C10H13IO B15223888 2-Iodo-1-isopropyl-4-methoxybenzene

2-Iodo-1-isopropyl-4-methoxybenzene

Cat. No.: B15223888
M. Wt: 276.11 g/mol
InChI Key: NPAJDFMTPKUKFH-UHFFFAOYSA-N
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Description

2-Iodo-1-isopropyl-4-methoxybenzene: is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the second position, an isopropyl group at the first position, and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-isopropyl-4-methoxybenzene. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

    Iodination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isopropyl-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like magnesium in dry ether for Grignard reagent formation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of organometallic compounds.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Iodo-1-isopropyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The isopropyl and methoxy groups also influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-isopropyl-4-methoxybenzene
  • 1-Iodo-4-methoxybenzene
  • 2-Iodo-4-methoxybenzene

Uniqueness

2-Iodo-1-isopropyl-4-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The combination of an iodine atom, isopropyl group, and methoxy group provides distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

2-iodo-4-methoxy-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13IO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3

InChI Key

NPAJDFMTPKUKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)I

Origin of Product

United States

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